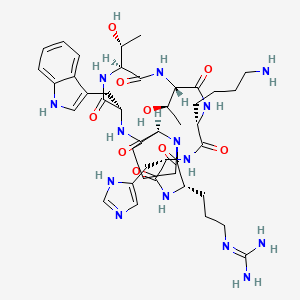
Fgfr-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fgfr-IN-10 is a small-molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. This compound is particularly significant in cancer research due to its ability to inhibit the activity of FGFRs, which are often dysregulated in various cancers. This compound is known for its high specificity and potency against FGFR2, making it a valuable tool in both research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr-IN-10 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. These modifications are crucial for enhancing the compound’s binding affinity and specificity towards FGFRs.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Quality control measures are stringent to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fgfr-IN-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions are used during the synthesis to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to optimize the compound’s efficacy .
Wissenschaftliche Forschungsanwendungen
Fgfr-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of FGFRs.
Biology: Helps in understanding the role of FGFRs in cell signaling and development.
Medicine: Investigated for its potential therapeutic applications in treating cancers with FGFR dysregulation.
Industry: Employed in the development of new FGFR inhibitors and related compounds.
Wirkmechanismus
Fgfr-IN-10 exerts its effects by binding to the kinase domain of FGFRs, thereby inhibiting their phosphorylation and subsequent activation. This inhibition blocks downstream signaling pathways such as the RAS-MAPK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, differentiation, and survival. By targeting these pathways, this compound can effectively reduce the viability of cancer cells with FGFR alterations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Futibatinib: Another FGFR inhibitor with a similar mechanism of action but different chemical structure.
Infigratinib: Targets FGFR1, FGFR2, and FGFR3, and is used in clinical settings for specific cancers.
Pemigatinib: Approved for treating cholangiocarcinoma with FGFR2 fusions.
Uniqueness
Fgfr-IN-10 is unique due to its high specificity for FGFR2 and its ability to inhibit both wild-type and mutant forms of the receptor. This specificity makes it a valuable compound for studying FGFR-related pathways and for developing targeted cancer therapies .
Eigenschaften
Molekularformel |
C28H30FN9O2 |
|---|---|
Molekulargewicht |
543.6 g/mol |
IUPAC-Name |
1-[(2R,6R)-4-[5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2,6-dimethylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H30FN9O2/c1-6-25(39)38-18(3)14-37(15-19(38)4)26-22(13-31-27(35-26)34-21-12-32-36(5)16-21)20-7-8-24(23(29)11-20)40-28-30-10-9-17(2)33-28/h6-13,16,18-19H,1,14-15H2,2-5H3,(H,31,34,35)/t18-,19-/m1/s1 |
InChI-Schlüssel |
CZZNJNOCNVJYEP-RTBURBONSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@H](N1C(=O)C=C)C)C2=NC(=NC=C2C3=CC(=C(C=C3)OC4=NC=CC(=N4)C)F)NC5=CN(N=C5)C |
Kanonische SMILES |
CC1CN(CC(N1C(=O)C=C)C)C2=NC(=NC=C2C3=CC(=C(C=C3)OC4=NC=CC(=N4)C)F)NC5=CN(N=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392637.png)
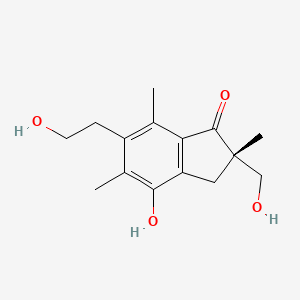

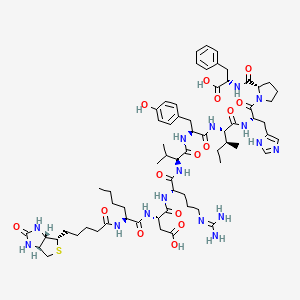
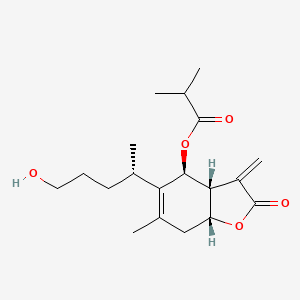
![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392659.png)
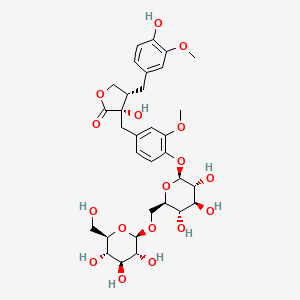
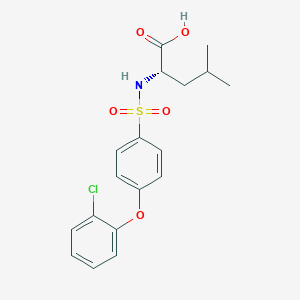
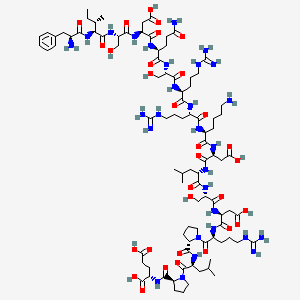

![N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B12392709.png)

